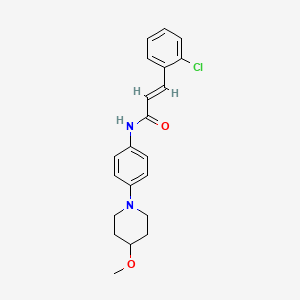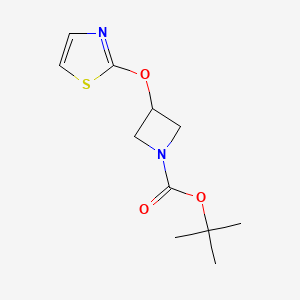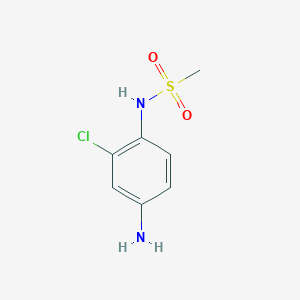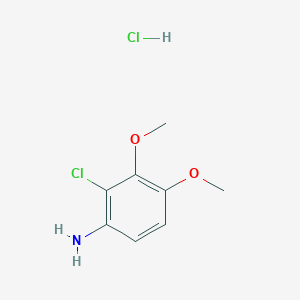![molecular formula C26H21N5O2 B2526180 (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 904811-16-1](/img/structure/B2526180.png)
(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C26H21N5O2 and its molecular weight is 435.487. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
This compound has garnered attention in cancer research due to its potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, and preliminary results suggest that it exhibits cytotoxic activity against cancer cells . Further studies are needed to elucidate its mechanisms of action and optimize its efficacy.
Antioxidant Activity
The compound’s antioxidant properties make it valuable for combating oxidative stress-related diseases. In fact, one of its derivatives, 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone or Radicava), is used intravenously to aid stroke recovery and treat amyotrophic lateral sclerosis (ALS) . Investigating its antioxidant mechanisms and potential therapeutic applications remains an active area of research.
Photoluminescent Materials
Interestingly, related pyrazolone derivatives exhibit excellent fluorescence properties. Researchers have explored their use as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials . These applications bridge the gap between chemistry and technology.
Remember, while these applications hold promise, further studies are essential to validate and optimize the compound’s potential. Researchers worldwide continue to unravel its secrets, and who knows—the next breakthrough might be just around the corner! 🌟🔬🧪
Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic, and tautomeric investigation of 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40), 1–11. DOI: 10.1007/s12039-021-01902-9 Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1,3,4-oxadiazoles and their biological application. (2020). InTechOpen. DOI: 10.5772/intechopen.92394 1,2,3-Triazoles: Synthesis and Biological Application. (2020). InTechOpen. DOI: 10.5772/intechopen.92394
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c1-17-24(26(32)30-15-7-11-18-8-5-6-12-23(18)30)27-29-31(17)20-13-14-22-21(16-20)25(33-28-22)19-9-3-2-4-10-19/h2-6,8-10,12-14,16H,7,11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJUZZFGAUWPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2526098.png)

![2-chloro-N-[4-cyano-3-(trifluoromethyl)benzenesulfonyl]pyridine-4-carboxamide](/img/structure/B2526100.png)
![(Z)-ethyl 2-methyl-4-(((6-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2526101.png)



![1-Methyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2526105.png)

![N-{1-[3-(trifluoromethyl)phenyl]ethyl}cyclopropanamine hydrochloride](/img/structure/B2526107.png)
![[4-(2,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-piperidin-1-yl-methanone](/img/structure/B2526108.png)
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)

